4-Amino-2,5-dimethoxyazobenzene
Description
4-Amino-2,5-dimethoxyazobenzene is an azobenzene derivative characterized by an amino group at the 4-position and methoxy groups at the 2- and 5-positions of the aromatic rings. Azobenzene derivatives are widely studied for their photoisomerization behavior, which is critical in optoelectronic devices and smart materials. The molecular framework of 4-Amino-2,5-dimethoxyazobenzene likely shares similarities with other functionalized azobenzenes in terms of electronic properties and stability.
Properties
CAS No. |
6300-63-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2,5-dimethoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
InChI Key |
WAMNCBOYTXKHGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azo group to an amine group, often using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups depending on the reagents and conditions used.
Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .
Scientific Research Applications
4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies involving light-induced isomerization.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled isomerization.
Mechanism of Action
The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Amino-2,5-dimethoxyazobenzene (inferred structure) with analogous azobenzene derivatives, focusing on substituent effects, applications, and toxicity. Data is derived from structurally related compounds in the evidence.
*Note: Molecular weight for 4-Amino-2,5-dimethoxyazobenzene is estimated based on its structure (C₁₄H₁₄N₃O₂).
Key Findings from Comparative Analysis:
Substituent Effects: Electron-Donating Groups (e.g., -NH₂, -OCH₃): The amino and methoxy groups in 4-Amino-2,5-dimethoxyazobenzene enhance solubility in polar solvents and redshift absorption spectra, making it suitable for optoelectronic applications . Electron-Withdrawing Groups (e.g., -NO₂): Compounds like 4-Nitro-4'-hydroxy-azobenzene exhibit higher thermal stability but reduced photoisomerization efficiency compared to amino/methoxy derivatives .
Toxicity Profile: 4-Dimethylaminoazobenzene is a well-documented carcinogen, highlighting the importance of substituent choice in azobenzene design . The amino group in 4-Amino-2,5-dimethoxyazobenzene may reduce toxicity compared to dimethylamino analogs, though direct data is lacking.
Applications :
- Methoxy-substituted azobenzenes (e.g., compound F) are used in sensors due to steric and electronic tunability . The target compound’s methoxy groups may similarly enable applications in pH-sensitive dyes or light-responsive materials.
Stability and Reactivity: Methyl groups (e.g., in 4-Amino-2',3-dimethylazobenzene) improve thermal stability but reduce solubility, whereas methoxy groups balance solubility and reactivity .
Biological Activity
4-Amino-2,5-dimethoxyazobenzene (also known as 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide) is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
4-Amino-2,5-dimethoxyazobenzene is characterized by its azo group (-N=N-) linking two aromatic rings. The presence of amino and methoxy groups contributes to its reactivity and biological properties. Its chemical formula is C11H14N2O2.
| Property | Value |
|---|---|
| Molecular Weight | 218.24 g/mol |
| Melting Point | 90-92°C |
| Solubility | Soluble in organic solvents; slightly soluble in water |
| Log P | 1.74 |
Anticancer Activity
Recent studies have indicated that 4-Amino-2,5-dimethoxyazobenzene exhibits promising anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of 4-Amino-2,5-dimethoxyazobenzene on human lung carcinoma (A549) and breast carcinoma (BT549) cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Cytotoxicity Results
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 | 0 | 100 |
| 10 | 85 | |
| 50 | 65 | |
| BT549 | 0 | 100 |
| 10 | 80 | |
| 50 | 55 |
The mechanism by which 4-Amino-2,5-dimethoxyazobenzene exerts its anticancer effects appears to involve the induction of oxidative stress and DNA damage in cancer cells. Studies using the comet assay demonstrated increased DNA fragmentation in treated cells compared to controls.
Mutagenicity Studies
Research has also highlighted the mutagenic potential of this compound. In bacterial mutagenicity assays (e.g., Ames test), it was observed that exposure to varying concentrations of the compound resulted in a significant increase in revertant colonies, indicating mutagenic activity.
Table 3: Mutagenicity Test Results
| Concentration (µg/plate) | Revertant Colonies (TA100) |
|---|---|
| 0 | 30 |
| 100 | 50 |
| 200 | 80 |
| 400 | 120 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of 4-Amino-2,5-dimethoxyazobenzene is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate absorption with a potential for bioaccumulation.
Toxicity Assessment
Acute toxicity studies indicate that high doses can lead to adverse effects such as methemoglobinemia and liver damage. Long-term exposure assessments are necessary to fully understand its safety profile.
Table 4: Toxicity Data Summary
| Endpoint | Observed Effect |
|---|---|
| Methemoglobinemia | Yes |
| Liver Damage | Yes |
| LD50 (rat) | >500 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
